molecular formula C9H11N3O4S B1415233 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173108-90-0

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1415233
CAS No.: 2173108-90-0
M. Wt: 257.27 g/mol
InChI Key: JHAOZMKNZSEONT-UHFFFAOYSA-N
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Description

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid (CAS 2173108-90-0) is a high-purity chemical compound with a molecular formula of C9H11N3O4S and a molecular weight of 257.27 g/mol, supplied for advanced research applications . This molecule integrates a 1,3,4-thiadiazole heterocycle, known for its significant electronic properties and role in medicinal chemistry, with a 5-oxopyrrolidine-3-carboxylic acid scaffold, a structure prevalent in compounds with diverse biological activities . The methoxymethyl substituent on the thiadiazole ring enhances the molecule's versatility for further chemical derivatization. Compounds featuring the 5-oxopyrrolidine core have been extensively reported as attractive scaffolds for the development of novel therapeutic agents, demonstrating promising in vitro anticancer and antimicrobial activities . Furthermore, 1,3,4-thiadiazole derivatives are a well-studied class of molecules that consistently show significant efficacy in biological evaluations against various microbial strains . Researchers can leverage this compound as a key synthetic intermediate to explore structure-activity relationships or as a lead structure in drug discovery campaigns, particularly for projects targeting multidrug-resistant pathogens and specific cancer cell lines . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-16-4-6-10-11-9(17-6)12-3-5(8(14)15)2-7(12)13/h5H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAOZMKNZSEONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

The initial step involves synthesizing the thiadiazole core with the methoxymethyl substituent:

Step Description Reagents & Conditions References
1 Formation of hydrazide React thiosemicarbazide with formaldehyde Patent WO2020243582A1
2 Cyclization to thiadiazole Cyclize hydrazide with carbon disulfide or related reagents Patent WO2020243582A1
3 Methoxymethylation React with chloromethyl methyl ether or similar methylating agent Patent WO2020243582A1

Key Reaction Conditions

Coupling with Pyrrolidine-3-carboxylic Acid

Activation of the Carboxylic Acid

The pyrrolidine-3-carboxylic acid derivative is activated using coupling agents:

Reagent Role Conditions Reference
N,N'-Dicyclohexylcarbodiimide (DCC) Activation of carboxylic acid Stirring in dichloromethane at 0°C to room temperature Patent WO2020243582A1
N-Hydroxysuccinimide (NHS) Formation of NHS ester Added after DCC activation Patent WO2020243582A1

Amide Bond Formation

The activated ester reacts with the amino group of the thiadiazole intermediate:

  • Conditions: Stirring in anhydrous DMF or dichloromethane at room temperature
  • Duration: 12-24 hours
  • Outcome: Formation of the amide linkage between the heterocycle and pyrrolidine core

Cyclization and Final Functionalization

Cyclization to Form the Final Structure

The intermediate undergoes intramolecular cyclization facilitated by:

  • Heating under reflux in suitable solvents (e.g., ethanol or acetic acid)
  • Use of dehydrating agents if necessary (e.g., phosphorus oxychloride)

Purification

  • Crystallization from ethanol or other alcohols yields the target compound with over 98% purity
  • Recrystallization enhances purity and yields

Research Findings and Data Table

Step Reaction Type Reagents Conditions Yield References
1 Hydrazide synthesis Thiosemicarbazide + formaldehyde Reflux in ethanol ~85% Patent WO2020243582A1
2 Cyclization Hydrazide + sulfur source 80-120°C 70-80% Patent WO2020243582A1
3 Methoxymethylation Chloromethyl methyl ether + base Room temp 75-85% Patent WO2020243582A1
4 Coupling Activated carboxylic acid + amine Room temp 60-70% Patent WO2020243582A1
5 Cyclization to target Reflux in ethanol 80°C >85% Patent WO2020243582A1

Notes and Considerations

  • Reaction Optimization: Parameters such as temperature, solvent choice, and reagent equivalents significantly influence yields.
  • Purity Control: Crystallization from ethanol or hydrocarbon solvents ensures high purity (>98%) suitable for pharmaceutical applications.
  • Safety Precautions: Handling of chloromethyl methyl ether and other hazardous reagents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit antimicrobial properties. A study focusing on similar compounds indicated that modifications at the thiadiazole ring enhance activity against various pathogens. For instance, derivatives with methoxy groups have shown improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Thiadiazole derivatives are being explored for their anticancer potential. A study demonstrated the ability of certain thiadiazole compounds to inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of key signaling pathways associated with cell survival and death . The specific compound has not been extensively studied; however, its structural similarities suggest potential anticancer applications.

Anti-inflammatory Effects
The compound's structure allows for interaction with inflammatory pathways. Research indicates that similar thiadiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . Further studies are needed to establish the specific anti-inflammatory effects of this compound.

Agricultural Applications

Pesticidal Activity
Thiadiazoles have been recognized for their pesticidal properties. The compound's ability to disrupt metabolic processes in pests suggests potential use as an agricultural pesticide. Studies have shown that modifications on the thiadiazole ring can enhance insecticidal activity against common agricultural pests .

Plant Growth Regulation
Research indicates that thiadiazole compounds can act as growth regulators in plants. They may influence hormone levels or metabolic pathways related to growth and development, thereby enhancing crop yield . This application is particularly relevant in sustainable agriculture practices.

Materials Science Applications

Polymer Development
The unique chemical structure of 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid makes it a candidate for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in packaging or construction materials .

Nanomaterials Synthesis
Thiadiazole derivatives are being investigated for their role in synthesizing nanomaterials. Their ability to act as stabilizers or reducing agents during nanoparticle synthesis can lead to the development of novel materials with enhanced properties for electronics or catalysis .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity of thiadiazole derivatives.
    • Method: In vitro testing against various bacterial strains.
    • Results: Compounds with methoxy substitutions showed significant inhibition zones compared to controls.
    • Conclusion: Indicates potential for developing new antimicrobial agents from thiadiazole derivatives.
  • Cancer Cell Proliferation Study
    • Objective: Assess the effects of thiadiazole derivatives on cancer cell lines.
    • Method: MTT assay to measure cell viability.
    • Results: Certain derivatives reduced cell viability significantly at lower concentrations.
    • Conclusion: Supports further investigation into the anticancer potential of these compounds.

Mechanism of Action

The mechanism of action of 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is not fully understood but may involve:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interference with metabolic pathways or signaling cascades that are critical for cell function.

Comparison with Similar Compounds

Research Findings and Implications

  • Carboxylic Acid vs. Carboxamide : Carboxylic acid derivatives (e.g., target compound) are more likely to participate in ionic interactions with biological targets, while carboxamides (e.g., ) may exhibit improved metabolic stability due to reduced ionization.
  • Biological Activity Trends : Analogs with electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings show enhanced antimicrobial activity in related studies , suggesting the target compound’s methoxymethyl group could be explored for similar applications.

Biological Activity

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrrolidine structure, which contribute to its biological activity. The presence of sulfur in the thiadiazole ring enhances lipophilicity and bioactivity.

Property Value
Molecular Formula C10H12N4O3S
Molecular Weight 256.29 g/mol
IUPAC Name This compound
CAS Number To be determined

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures effectively inhibit the growth of various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have demonstrated activity against Staphylococcus aureus and Escherichia coli.

  • Case Study : A study by Parikh et al. (2020) reported that thiadiazole derivatives showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations .

Anticancer Activity

Thiadiazole derivatives are also explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.

  • Research Findings : A comparative study highlighted that certain thiadiazole compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Thiadiazoles have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

  • Mechanism : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that regulate cellular functions.
  • Cell Cycle Interference : Disruption of cell cycle progression in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between methoxymethyl derivatives and pyrrolidine carboxylic acids under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Overview

Step Reaction Type Conditions
1Formation of thiadiazoleHeat with thiosemicarbazide
2Alkylation with methoxymethyl groupBase-catalyzed reaction
3Cyclization to form pyrrolidineAcidic conditions

Q & A

Q. What are the key synthetic strategies for preparing 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine-3-carboxylic acid core via cyclization of substituted malonic acid derivatives or β-keto esters under acidic or basic conditions.
  • Step 2 : Introduction of the 1,3,4-thiadiazole moiety. For example, coupling with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3 : Final purification via recrystallization (e.g., acetic acid/water mixtures) or column chromatography.
    Key Considerations : Optimize reaction pH and temperature to avoid hydrolysis of the methoxymethyl group. Monitor intermediates via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and methoxymethyl substitution. The pyrrolidine ring’s carbonyl (5-oxo) typically appears at ~170 ppm in 13C NMR .
  • IR Spectroscopy : Detect C=O stretches (~1680–1720 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish from analogs .
    Data Interpretation Tip : Compare spectral data with structurally related compounds (e.g., ’s methyl 4-substituted benzoate derivatives) to resolve ambiguities .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include non-cancerous cells (e.g., HEK-293) for selectivity .
    Protocol Note : Dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across structural analogs?

Case Study : If analogs with varying substituents (e.g., oxadiazole vs. thiadiazole) show conflicting antimicrobial results:

  • Step 1 : Re-evaluate assay conditions (e.g., pH, inoculum size) to ensure consistency .
  • Step 2 : Perform computational docking to compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Step 3 : Synthesize and test hybrid derivatives (e.g., replacing methoxymethyl with acetyloxymethyl) to isolate substituent effects .
    Advanced Tool : Use molecular dynamics simulations to analyze stability of ligand-enzyme complexes .

Q. What methodologies optimize reaction yields during scale-up synthesis?

  • DoE Approach : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For example, using DMF/water mixtures improves solubility of intermediates .
  • In Situ Monitoring : Use ReactIR to track reaction progress and identify byproducts (e.g., hydrolyzed thiadiazole derivatives).
  • Yield Enhancement : Introduce flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .

Q. How can researchers resolve spectral data inconsistencies in structurally similar derivatives?

  • Challenge : Overlapping NMR signals (e.g., pyrrolidine protons vs. thiadiazole protons).
  • Solution : Use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm connectivity .
  • Case Example : In , recrystallization from acetic acid/DMF mixtures improved purity, reducing signal noise in 1H NMR .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiadiazole ring. Use amber vials to avoid photodegradation .
  • Safety : Wear nitrile gloves and PPE due to potential irritancy (analogous to ’s methyl benzoate derivative). Avoid inhalation; use fume hoods during weighing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

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